

N-butyl-6-chloropyridazin-3-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **N-butyl-6-chloropyridazin-3-amine**

Cat. No.: **B092161**

[Get Quote](#)

An In-depth Technical Guide to **N-butyl-6-chloropyridazin-3-amine**

Prepared by: Gemini, Senior Application Scientist

Abstract

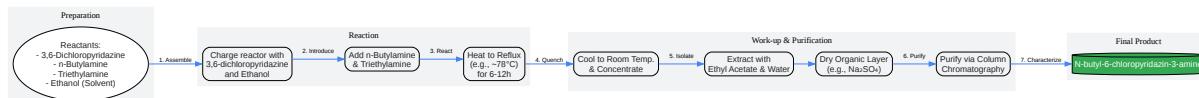
This technical guide provides a comprehensive overview of **N-butyl-6-chloropyridazin-3-amine**, identified by CAS Number 1009-84-3. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant role as a versatile intermediate in medicinal chemistry and drug discovery. We will explore the causality behind synthetic choices, the biological relevance of the broader pyridazine scaffold with a focus on applications in oncology, and the standard analytical procedures for quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this important chemical building block.

Chemical Identity and Physicochemical Properties

N-butyl-6-chloropyridazin-3-amine is a heterocyclic organic compound belonging to the pyridazine class. The presence of a reactive chlorine atom and a secondary amine functional group makes it a valuable synthon for constructing more complex molecular architectures. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

Table 1: Core Physicochemical Properties of **N-butyl-6-chloropyridazin-3-amine**

Property	Value	Source(s)
CAS Number	1009-84-3	[1] [2]
IUPAC Name	N-butyl-6-chloropyridazin-3-amine	[1]
Molecular Formula	C ₈ H ₁₂ ClN ₃	[1]
Molecular Weight	185.65 g/mol	[1]
Appearance	Solid (Varies from off-white to brown)	[3] [4]
Melting Point	Not specified; parent compound melts at 210 °C	[4]
Solubility	Soluble in DMSO, Methanol (with heating)	[4] [5]


Synthesis Protocol: Nucleophilic Aromatic Substitution

The most common and efficient route to **N-butyl-6-chloropyridazin-3-amine** is via a selective nucleophilic aromatic substitution (SNAr) reaction. This method leverages the commercially available precursor 3,6-dichloropyridazine.

Rationale and Mechanistic Insight

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms at positions 3 and 6 highly electrophilic and susceptible to attack by nucleophiles. The reaction with a primary amine like n-butylamine proceeds selectively. At controlled temperatures, monosubstitution is favored over disubstitution due to the deactivating effect of the first electron-donating amino group added to the ring. An accessory base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the n-butylamine nucleophile and driving the reaction to completion.

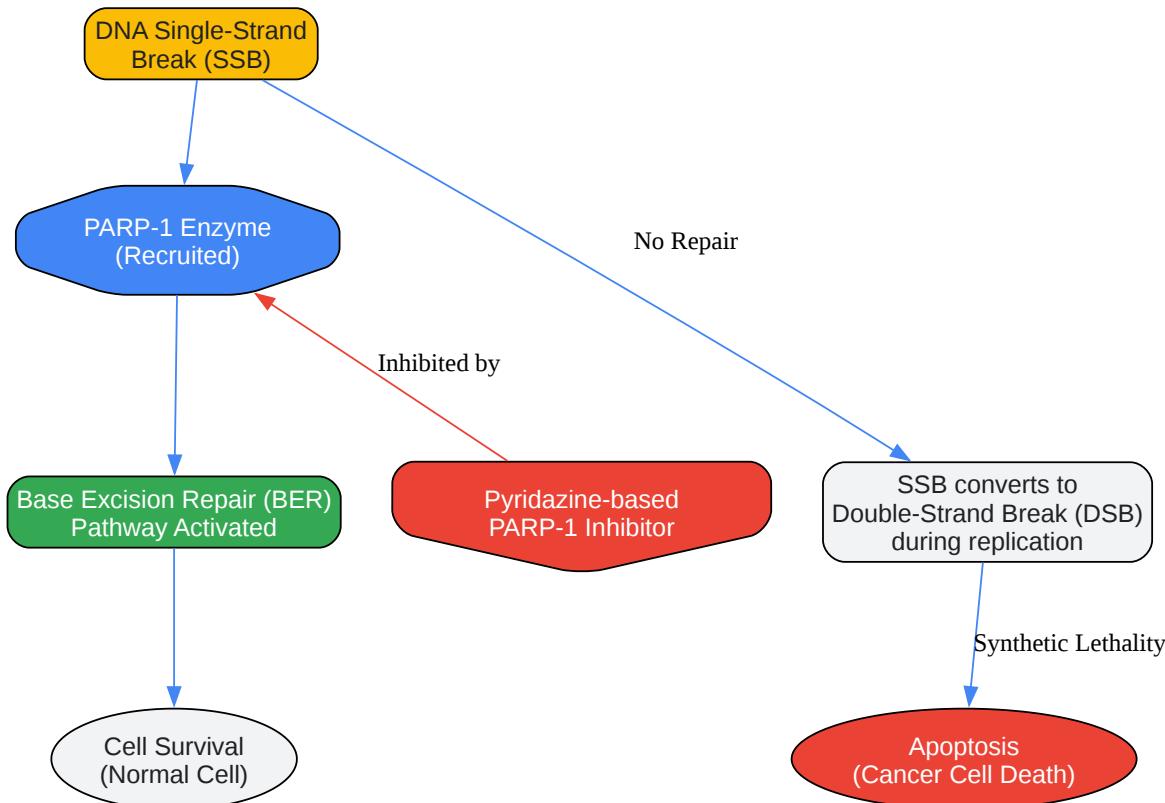
Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-butyl-6-chloropyridazin-3-amine**.

Step-by-Step Methodology

- Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq).
- Solvation: Add anhydrous ethanol (or n-butanol) as the solvent (approx. 5-10 mL per gram of starting material). Stir until dissolved.[6]
- Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of n-butylamine (1.1 eq).
- Reaction: Heat the mixture to reflux (typically 78-85°C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and saturated sodium chloride (brine) solution.


- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the final product.

Biological Activity and Applications in Drug Discovery

While **N-butyl-6-chloropyridazin-3-amine** is primarily a chemical intermediate, the pyridazine scaffold it belongs to is a "privileged structure" in medicinal chemistry.^[7] Derivatives of 3-amino-6-chloropyridazine are integral to the synthesis of compounds targeting a range of diseases.^{[5][8]}

Role as a Precursor to Anticancer Agents

A prominent application of this scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.^[9] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of irreparable DNA damage, triggering cell death through a concept known as synthetic lethality.^[9] The 6-chloropyridazine moiety serves as a versatile anchor that can be modified, for instance via Suzuki coupling, to build molecules that fit into the PARP-1 active site.^{[10][11]}

[Click to download full resolution via product page](#)

Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.

Other Therapeutic Areas

The versatility of the 3-amino-6-chloropyridazine scaffold extends to:

- Agrochemicals: Used as a building block for herbicides and fungicides.[8]

- Anti-inflammatory Agents: Precursors for molecules targeting inflammatory pathways.[8]
- Antibacterial Compounds: Certain derivatives exhibit potent bacteriostatic effects against bacteria like *E. coli* and *S. aureus*.[5]

The N-butyl group, specifically, modifies the lipophilicity of the molecule, a critical parameter for tuning the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) of a final drug candidate.

Analytical Quality Control

Confirming the identity and purity of **N-butyl-6-chloropyridazin-3-amine** is essential. A combination of spectroscopic and chromatographic techniques is standard practice.

QC Protocol

- Sample Preparation: Dissolve ~5-10 mg of the synthesized material in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) for NMR analysis. Prepare a separate ~1 mg/mL solution in methanol or acetonitrile for HPLC-MS analysis.
- ^1H NMR Spectroscopy: Acquire a proton NMR spectrum to confirm the molecular structure. The spectrum should show characteristic signals for the butyl group (triplet, sextet, quartet) and the two distinct protons on the pyridazine ring (doublets).
- HPLC-MS Analysis: Inject the sample into an HPLC system equipped with a C18 column to assess purity. The resulting chromatogram should show a single major peak. The coupled mass spectrometer should detect the molecular ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.

Table 2: Expected Analytical Data

Analysis Technique	Parameter	Expected Result
¹ H NMR	Chemical Shifts (δ)	Signals corresponding to aromatic (pyridazine) and aliphatic (butyl chain) protons.
HPLC	Purity	>98% (by peak area)
Mass Spec (ESI+)	$[M+H]^+$	$m/z \approx 186.08$ (for ^{35}Cl isotope)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-butyl-6-chloropyridazin-3-amine** must be consulted, data from the parent compound, 6-chloropyridazin-3-amine, provides guidance.[12] [13]

- Hazard Codes: Xn (Harmful), Xi (Irritant).
- GHS Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[12]
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-butyl-6-chloropyridazin-3-amine (CAS 1009-84-3) is a synthetically valuable intermediate rooted in the pharmacologically significant pyridazine family. Its straightforward synthesis from 3,6-dichloropyridazine and its versatile chemical handles allow for its incorporation into complex molecules with diverse biological activities. Its primary utility lies in serving as a foundational building block for drug discovery programs, particularly in the rational design of targeted therapies for oncology and other diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for researchers in medicinal and synthetic chemistry.

References

- **N-Butyl-6-chloropyridazin-3-amine** | CAS 1009-84-3. Santa Cruz Biotechnology. URL: <https://www.scbt.com/p/n-butyl-6-chloropyridazin-3-amine-1009-84-3>
- **N-Butyl-6-chloropyridazin-3-amine** | CAS 1009-84-3. Chemical-Suppliers.com. URL: <https://www.chemical-suppliers.com/cas/1009-84-3.html>
- N,N-Dibutyl-6-chloropyridazin-3-amine. BLDpharm. URL: <https://www.bldpharm.com/products/1019-91-6.html>
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. BenchChem. URL: <https://www.benchchem.com>
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar. URL: [https://www.semanticscholar.org/paper/Chemical-Studies-on-3%2C6-Dichloropyridazine-\(Part-2\)-Sherif-Ahmed/c84c856729577785c490a07e9d72e50523293e50](https://www.semanticscholar.org/paper/Chemical-Studies-on-3%2C6-Dichloropyridazine-(Part-2)-Sherif-Ahmed/c84c856729577785c490a07e9d72e50523293e50)
- The Role of 3-Amino-4-bromo-6-chloropyridazine in Drug Discovery. BenchChem. URL: <https://www.benchchem.com/blog/the-role-of-3-amino-4-bromo-6-chloropyridazine-in-drug-discovery>
- Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage. NINGBO INNO PHARMCHEM CO.,LTD. URL: <https://www.inno-pharmchem.com/blog/understanding-3-6-dichloropyridazine-properties-synthesis-usage>
- 6-Amino-3-chloropyridazine | C4H4CIN3 | CID 21643. PubChem, National Institutes of Health. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/21643>
- Process for producing 3-amino-6-chloropyridazine. Google Patents. URL: <https://patents.google.com/patent/US5469692>
- 6-Chloropyridazin-3-amine | 5469-69-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720885.htm
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI. URL: <https://www.koreascience.or.kr/article/JAKO200507338029278.page>
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC, National Institutes of Health. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314951/>
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. URL: https://www.researchgate.net/publication/279183416_Chemical_Studies_on_36-Dichloropyridazine_Part_2
- 3-Amino-6-chloropyridazine - Product Data Sheet. MedChemExpress. URL: <https://www.medchemexpress.com/3-amino-6-chloropyridazine.html>
- chemical studies on 3,6-dichloropyridazine. Journal of American Science. URL: https://www.jofamericanscience.org/journals/am-sci/am0611/80_4016_am0611_570_574.pdf

- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. URL: <https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08915a>
- How to prepare 5-AMINO-3-CHLOROPYRIDAZINE?. Guidechem. URL: <https://www.guidechem.com/faq/5-amino-3-chloropyridazine-synthesis-446273-59-2.html>
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing, The Royal Society of Chemistry. URL: <https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra06565h>
- 6-Chloropyridazin-3-amine CAS#: 5469-69-2. ChemicalBook. URL: <https://www.chemicalbook.com/ProductChemicalPropertiesCB8720885EN.htm>
- 3-Amino-6-chloropyridazine Formula - ECHEMI. ECHEMI. URL: <https://www.echemi.com/products/pid20807-3-amino-6-chloropyridazine.html>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. N-Butyl-6-chloropyridazin-3-amine | CAS 1009-84-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 4. 6-Chloropyridazin-3-amine CAS#: 5469-69-2 [amp.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jofamericansscience.org [jofamericansscience.org]
- 8. nbinno.com [nbino.com]
- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 12. 6-Amino-3-chloropyridazine | C4H4CIN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [N-butyl-6-chloropyridazin-3-amine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092161#n-butyl-6-chloropyridazin-3-amine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com